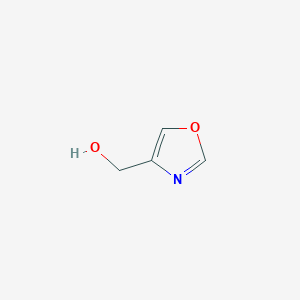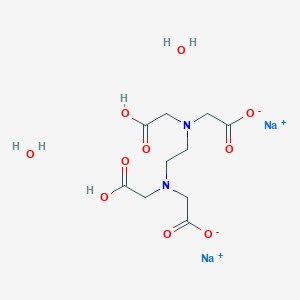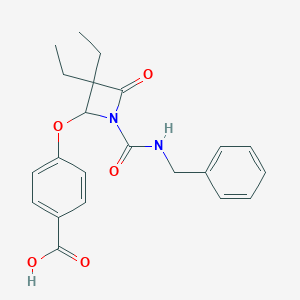
N-Acetyl-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4-ethoxybenzamide, also known as AEBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.23 g/mol. In
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-ethoxybenzamide has been shown to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-Acetyl-4-ethoxybenzamide has been studied for its potential as an anti-inflammatory and analgesic agent. In materials science, N-Acetyl-4-ethoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-Acetyl-4-ethoxybenzamide has been used as a derivatizing agent for the analysis of amino acids and peptides.
Wirkmechanismus
The exact mechanism of action of N-Acetyl-4-ethoxybenzamide is not fully understood, but it is believed to work through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. N-Acetyl-4-ethoxybenzamide has been shown to selectively inhibit the COX-2 isoform, which is primarily responsible for inflammation and pain.
Biochemische Und Physiologische Effekte
N-Acetyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, N-Acetyl-4-ethoxybenzamide was found to significantly reduce paw edema and thermal hyperalgesia, which are indicators of inflammation and pain, respectively. N-Acetyl-4-ethoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Acetyl-4-ethoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, N-Acetyl-4-ethoxybenzamide has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using N-Acetyl-4-ethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-Acetyl-4-ethoxybenzamide. One area of interest is the development of novel materials using N-Acetyl-4-ethoxybenzamide as a building block. Another area of interest is the optimization of N-Acetyl-4-ethoxybenzamide as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of N-Acetyl-4-ethoxybenzamide and to identify potential therapeutic targets. Additionally, the use of N-Acetyl-4-ethoxybenzamide as a derivatizing agent for the analysis of amino acids and peptides may have applications in the field of proteomics.
Synthesemethoden
N-Acetyl-4-ethoxybenzamide can be synthesized through a multistep process that involves the reaction of 4-ethoxybenzoyl chloride with N-acetylanthranilic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-Acetyl-4-ethoxybenzamide.
Eigenschaften
CAS-Nummer |
143827-56-9 |
|---|---|
Produktname |
N-Acetyl-4-ethoxybenzamide |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-acetyl-4-ethoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10-6-4-9(5-7-10)11(14)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
IJEMSCSHIHYCHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
Andere CAS-Nummern |
143827-56-9 |
Synonyme |
Benzamide, N-acetyl-4-ethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)









